2-Aminomethylpyrazine

Description

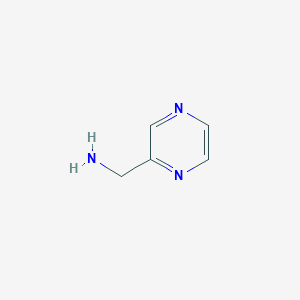

Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIBSDCOMQYSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295798 | |

| Record name | 2-Aminomethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20010-99-5 | |

| Record name | 20010-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminomethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminomethylpyrazine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminomethylpyrazine, a heterocyclic amine, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, particularly the pyrazine ring system, offer opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound, with a focus on its application in drug discovery and development.

Chemical Structure and Identification

This compound, also known by its IUPAC name pyrazin-2-ylmethanamine, possesses a pyrazine ring substituted with an aminomethyl group at the 2-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | pyrazin-2-ylmethanamine |

| CAS Number | 20010-99-5 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| InChI | 1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2 |

| InChI Key | HQIBSDCOMQYSPF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)CN |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Clear, colorless to yellow or orange liquid | [1] |

| Melting Point | 125 °C | [2] |

| Boiling Point | 117-118 °C | [2] |

| 207.5 °C at 760 mmHg | [3] | |

| 87-88 °C at 3 mmHg | [1] | |

| Density | 1.138 g/cm³ | [3] |

| Flash Point | 101.3 °C | [3] |

| pKa | pK1: 0.65 (pyrazine ring), pKa2: ~8-9 (est., aminomethyl group) | |

| Solubility | Soluble in water and polar organic solvents. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-cyanopyrazine.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Example):

A solution of 2-cyanopyrazine (1 equivalent) in a suitable solvent, such as methanol saturated with ammonia or ethanol, is subjected to catalytic hydrogenation. A transition metal catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the reaction mixture. The reaction is then carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the reaction can be performed at 60°C under 40 atm of hydrogen pressure for 8 hours.[4]

Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography to obtain the final product with high purity.

Applications in Drug Development

The pyrazine moiety is a recognized pharmacophore and is present in several FDA-approved drugs. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase and NADPH oxidase inhibitors.

Role in Kinase Inhibitor Synthesis:

The 2-aminopyrazine scaffold is a common feature in many kinase inhibitors.[5] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The aminomethyl group provides a reactive handle for further molecular elaboration to achieve desired potency and selectivity. Pyrazine-based inhibitors have been developed for various kinases, including TrkA, which is implicated in cancer and pain pathways.[6]

Role in NADPH Oxidase (NOX) Inhibitor Synthesis:

This compound is a useful synthetic intermediate for the preparation of pyrazolo[4,3-c]pyridinediones, which have been identified as orally bioavailable inhibitors of NADPH oxidase isoform 4 (NOX4). NOX enzymes are involved in the production of reactive oxygen species (ROS) and are therapeutic targets for a range of diseases, including idiopathic pulmonary fibrosis.

Logical Relationship in Drug Discovery:

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.[1][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a suitably equipped laboratory.

References

- 1. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]

- 2. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. hmdb.ca [hmdb.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)pyridine (CAS 3731-51-9)

Disclaimer: The compound requested was 2-Aminomethylpyrazine with CAS number 3731-51-9. However, the CAS number 3731-51-9 correctly corresponds to 2-(Aminomethyl)pyridine , also known as 2-Picolylamine. This guide will focus on the properties and applications of 2-(Aminomethyl)pyridine.

This technical guide provides a comprehensive overview of 2-(Aminomethyl)pyridine, a versatile building block in pharmaceutical and materials science research. The document details its physicochemical properties, synthesis protocols, biological activities, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-(Aminomethyl)pyridine is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water and polar organic solvents.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3731-51-9 | [2][3] |

| Molecular Formula | C₆H₈N₂ | [2][3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Melting Point | -20 °C | [2] |

| Boiling Point | 203 °C (at 760 mmHg); 82-85 °C (at 12 mmHg) | [2] |

| Density | 1.049 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.544 | |

| Solubility | Soluble in water | [4] |

| pKa | pK1: 2.31, pK2: 8.79 (at 25 °C) | [5] |

Synthesis of 2-(Aminomethyl)pyridine

The most common and industrially applicable method for the synthesis of 2-(Aminomethyl)pyridine is the catalytic hydrogenation of 2-cyanopyridine.[2] This method offers high yields and purity.

This protocol describes the synthesis of 2-(Aminomethyl)pyridine via the catalytic hydrogenation of 2-cyanopyridine.

Materials:

-

2-Cyanopyridine

-

Methanol (or Ethanol)

-

Ammonia (as a solution in the alcohol)

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: A solution of 2-cyanopyridine in methanol containing ammonia is placed in a high-pressure hydrogenation reactor.

-

Catalyst Addition: A catalytic amount of Raney Nickel or 5% Pd/C is added to the solution. The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine by-products.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 5 bar).

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: Once the theoretical amount of hydrogen is consumed, the reactor is depressurized, and the catalyst is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(Aminomethyl)pyridine.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity 2-(Aminomethyl)pyridine.

Caption: Synthesis workflow for 2-(Aminomethyl)pyridine.

Biological Activities

While 2-(Aminomethyl)pyridine itself is primarily a synthetic intermediate, the broader class of 2-aminopyridine derivatives has been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

Derivatives of 2-aminopyridine have demonstrated activity against various bacterial strains. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 39 µg/mL.[6] The antimicrobial effect is often attributed to the specific substitutions on the pyridine ring.

The antioxidant potential of aminopyridine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. While specific IC₅₀ values for 2-(Aminomethyl)pyridine are not widely reported, related Schiff base compounds have shown potent radical scavenging activity.[7]

This protocol outlines a general procedure for assessing the antioxidant activity of a compound using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectroscopic grade)

-

Test compound (e.g., 2-(Aminomethyl)pyridine derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.

-

Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution, from which a series of dilutions are made to various concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Caption: Experimental workflow for the DPPH antioxidant assay.

Applications

The primary utility of 2-(Aminomethyl)pyridine lies in its role as a versatile intermediate and ligand in various chemical syntheses.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical compounds, including certain antihypertensive and antimalarial drugs.[8][9]

-

Coordination Chemistry: As a bidentate ligand, it readily forms complexes with a variety of metal ions.[2] These complexes have applications in catalysis, for example, in transfer hydrogenation reactions.[2]

-

Materials Science: It can be used to functionalize polymers, for instance, to create resins with specific metal-adsorbing properties.

Spectroscopic Data

The structural characterization of 2-(Aminomethyl)pyridine is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR & ¹³C NMR | Spectra are consistent with the pyridine ring and aminomethyl group structure. | [10] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. The top peak is observed at m/z 80. | [11] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and pyridine ring vibrations. | [12][13] |

Note: Detailed spectral data and assignments can be found in specialized databases.

Signaling Pathways

Currently, there is no significant body of research indicating that 2-(Aminomethyl)pyridine is directly involved in specific biological signaling pathways. Its primary role is that of a synthetic building block used to construct larger, more complex molecules which may, in turn, interact with biological targets. Further research into the biological effects of its derivatives may elucidate potential interactions with cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]

- 9. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. 2-Aminopyridine [webbook.nist.gov]

An In-depth Technical Guide on the Properties of 2-Aminomethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the solubility and properties of 2-aminomethylpyrazine. Despite a comprehensive search of scientific literature, patents, and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. However, this guide consolidates the existing qualitative information and presents other relevant physicochemical properties and synthesis information.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is critical for handling, storage, and use in a laboratory or industrial setting.

| Property | Value | Source |

| CAS Number | 20010-99-5 | Multiple Sources |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | 87 - 88 °C @ 3 mmHg | [1] |

| Relative Density | 1.1 g/cm³ | [2] |

| Refractive Index | 1.55 | [2] |

| Stability | Stable under recommended storage conditions. Air sensitive. | [1] |

Solubility Profile

Based on its chemical structure, which includes a polar pyrazine ring and a primary amine group capable of hydrogen bonding, this compound is expected to be soluble in polar solvents. One supplier qualitatively notes that it is soluble. However, without experimental data, the extent of its solubility in specific solvents like water, ethanol, methanol, or other organic solvents cannot be definitively stated.

Experimental Protocols

Due to the absence of published studies on the solubility of this compound, detailed experimental protocols for its solubility determination are not available. Standard methods for solubility determination, such as the isothermal equilibrium method followed by spectroscopic or chromatographic analysis, would be suitable for generating this data.

Synthesis of this compound

While solubility data is scarce, information on the synthesis of this compound is available. One reported practical route involves the catalytic reduction of azidomethylpyrazine. Although detailed experimental parameters are not provided in the abstract, the general workflow can be visualized. Other reported methods, such as starting from chloromethylpyrazine with potassium phthalimide or hexamethylenetetramine, have been noted to result in low and erratic yields[4].

Below is a diagram illustrating a general workflow for a common synthetic approach to producing this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. A significant data gap exists in the scientific literature regarding its quantitative solubility in various solvents. For researchers and drug development professionals, this presents an opportunity for fundamental characterization studies of this compound. The provided physicochemical properties and synthesis information serve as a valuable resource for those working with this compound. It is recommended that any application requiring specific solubility data be preceded by experimental determination.

References

The Advent of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 2-Aminomethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethylpyrazine, a key heterocyclic amine, has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials. While a singular, celebrated moment of its discovery is not prominent in the historical scientific literature, its existence is a logical and practical extension of the rich history of pyrazine chemistry. This technical guide provides a comprehensive overview of the likely historical context of its first synthesis, plausible early synthetic routes, and the evolution of its preparation. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are presented to offer a thorough understanding for researchers and professionals in drug development.

A Historical Perspective: The Rise of Pyrazine Chemistry

The story of this compound is intrinsically linked to the broader exploration of pyrazine chemistry. The pyrazine ring, a 1,4-diazine, was first synthesized in the late 19th century. Early methods, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 , laid the foundational groundwork for creating the core pyrazine structure. These early syntheses, however, primarily yielded symmetrically substituted pyrazines.

The drive for more complex and functionally diverse pyrazine derivatives, particularly for applications in flavor chemistry and later in pharmaceuticals, spurred the development of methods to introduce various substituents onto the pyrazine ring. The synthesis of this compound would have been a natural progression of this work, likely emerging from efforts to create pyrazine analogs of biologically active pyridines and other heterocyclic compounds. While a definitive first synthesis paper is not readily identifiable, the compound's preparation would have become feasible and likely occurred as chemists began to explore the functionalization of the pyrazine nucleus in the mid-20th century.

Plausible Early Synthetic Pathways to this compound

Based on the established chemical transformations of the 20th century, two primary routes represent the most probable methods for the initial synthesis of this compound. These pathways involve the creation of a suitable precursor, followed by a reduction or amination step.

Route 1: Reduction of 2-Cyanopyrazine

The synthesis of 2-cyanopyrazine from 2-chloropyrazine would have been a known transformation. The subsequent reduction of the nitrile group to a primary amine is a classic and reliable reaction.

Logical Workflow for Route 1

Route 2: Amination of a 2-Halomethylpyrazine

Another logical approach involves the synthesis of a reactive 2-halomethylpyrazine intermediate, followed by nucleophilic substitution with an amine source.

Logical Workflow for Route 2

Detailed Experimental Protocols for Key Transformations

The following are detailed, representative experimental protocols for the plausible historical synthesis of this compound.

Synthesis of 2-Cyanopyrazine from 2-Chloropyrazine

Objective: To synthesize the 2-cyanopyrazine intermediate.

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Sodium Cyanide (1.2 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine in DMSO.

-

Add sodium cyanide portion-wise to the stirred solution.

-

Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2-cyanopyrazine.

Reduction of 2-Cyanopyrazine to this compound

Objective: To reduce the nitrile to the primary amine.

Materials:

-

2-Cyanopyrazine (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.

-

Dissolve 2-cyanopyrazine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of 2-(Bromomethyl)pyrazine from 2-Methylpyrazine

Objective: To synthesize the 2-(bromomethyl)pyrazine intermediate.

Materials:

-

2-Methylpyrazine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (initiator, catalytic amount)

-

Carbon Tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-methylpyrazine in CCl₄.

-

Add NBS and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with the lamp for 2-4 hours, or until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)pyrazine, which can be used in the next step without further purification.

Amination of 2-(Bromomethyl)pyrazine

Objective: To convert the bromo-intermediate to the primary amine.

Materials:

-

Crude 2-(Bromomethyl)pyrazine (1.0 eq)

-

Aqueous Ammonia (concentrated, large excess)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

In a pressure-resistant vessel, dissolve the crude 2-(bromomethyl)pyrazine in a minimal amount of a co-solvent if necessary, and add a large excess of concentrated aqueous ammonia.

-

Seal the vessel and stir the mixture at room temperature for 24-48 hours.

-

Carefully vent the vessel and transfer the contents to a separatory funnel.

-

Extract the aqueous mixture with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data and Physicochemical Properties

| Property | 2-Chloropyrazine | 2-Cyanopyrazine | 2-(Bromomethyl)pyrazine | This compound |

| Molecular Formula | C₄H₃ClN₂ | C₅H₃N₃ | C₅H₅BrN₂ | C₅H₇N₃ |

| Molar Mass ( g/mol ) | 114.53 | 105.09 | 173.01 | 109.13 |

| Boiling Point (°C) | 154 | 165-167 | ~180 (decomposes) | 82-84 (at 12 mmHg) |

| Melting Point (°C) | - | 38-40 | - | - |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | Unstable oil/solid | Colorless to pale yellow liquid |

Conclusion

The discovery and synthesis of this compound, while not marked by a singular breakthrough event, represent a significant step in the functionalization of the pyrazine heterocycle. Its preparation, logically derived from fundamental organic chemistry principles, has paved the way for its widespread use as a versatile building block in medicinal chemistry and materials science. The synthetic routes outlined in this guide, based on historical chemical precedent, provide a robust framework for understanding the origins and preparation of this important compound. The continued development of novel synthetic methodologies will undoubtedly expand the applications of this compound and its derivatives in the years to come.

The Biological Activity of 2-Aminomethylpyrazine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent biological activities. Among these, 2-aminomethylpyrazine and its analogs are emerging as promising scaffolds for the development of novel therapeutic agents. Their structural features allow for versatile modifications, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various this compound analogs and related pyrazine and aminopyridine derivatives, showcasing their potential across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazine and Aminopyridine Derivatives

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| Imidazo[1,2-a]pyrazine derivative | Pancreatic cancer (MiaPaCa-2) | Cytotoxicity Assay | 0.025 | - |

| Pyrido[3,4-b]pyrazine derivative | Breast cancer (MCF-7) | MTT Assay | 2.4 | 5-Fluorouracil (9.6 µM) |

| Pyrido[3,4-b]pyrazine derivative | Breast cancer (MDA-MB-231) | MTT Assay | 4.2 | 5-Fluorouracil (4.8 µM) |

| Pyrazolo[3,4-d]pyrimidine derivative | Colon cancer (Caco-2) | MTT Assay | 17.50 | - |

| Pyrazolo[3,4-d]pyrimidine derivative | Cervical cancer (HeLa) | MTT Assay | 43.75 | - |

| 2-Phenylacrylonitrile derivative | Colon cancer (HCT116) | MTT Assay | 0.0059 | - |

| 2-Phenylacrylonitrile derivative | Liver cancer (BEL-7402) | MTT Assay | 0.0078 | - |

| Purine-based KRAS G12D inhibitor (PU1-1) | KRAS G12D mutated cell lines | Cell Viability Assay | 4.4 | - |

| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ALK-addicted lung cancer (H3122) | Anti-proliferative Assay | 6.27 | Crizotinib |

| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ROS1-addicted lung cancer (HCC78) | Anti-proliferative Assay | 10.71 | Crizotinib |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Aminopyridine and Pyrazole Derivatives

| Compound/Analog | Microorganism | Assay Type | MIC (µg/mL) | Reference Compound |

| 2-Aminopyridine derivative (2c) | Staphylococcus aureus | Microbroth Dilution | 39 | Gentamicin |

| 2-Aminopyridine derivative (2c) | Bacillus subtilis | Microbroth Dilution | 39 | Gentamicin |

| 2-Aminopyridine derivative (2c) | Bacillus cereus | Microbroth Dilution | 78 | Gentamicin |

| 2-Aminopyridine derivative (2c) | Enterococcus faecalis | Microbroth Dilution | 78 | Gentamicin |

| Pyrazole derivative (3) | Escherichia coli | Broth Dilution | 0.25 | Ciprofloxacin |

| Pyrazole derivative (4) | Streptococcus epidermidis | Broth Dilution | 0.25 | Ciprofloxacin |

| Pyrazoline derivative (24) | Enterococcus faecalis | Microbroth Dilution | 32 | - |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Kinase Inhibitory Activity of Pyrazine and Aminopyridine Derivatives

| Compound/Analog | Kinase Target | Assay Type | IC50 (nM) |

| Gilteritinib (Pyrazine derivative) | FLT3 | Biochemical Assay | 0.29 |

| Gilteritinib (Pyrazine derivative) | AXL | Biochemical Assay | 0.73 |

| Erdafitinib (Pyrazine derivative) | FGFR1 | Biochemical Assay | 1.2 |

| Erdafitinib (Pyrazine derivative) | FGFR2 | Biochemical Assay | 2.5 |

| Erdafitinib (Pyrazine derivative) | FGFR3 | Biochemical Assay | 3.0 |

| Darovasertib (Pyrazine derivative) | PKCα | Biochemical Assay | 1.9 |

| CDK9/HDAC1 dual inhibitor (8e) | CDK9 | Biochemical Assay | 88.4 |

| CDK9/HDAC1 dual inhibitor (8e) | HDAC1 | Biochemical Assay | 168.9 |

| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ALK (L1196M mutant) | Enzyme Assay | 41.3 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[2]

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C with 5% CO₂.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[2]

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Test bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm in diameter)

-

Sterile saline or broth

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[2]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of bacterial growth.

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (e.g., a this compound analog) onto the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are placed firmly to make complete contact with the agar. A control disk impregnated with the solvent used to dissolve the compound should also be included.

-

Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. Larger zones of inhibition indicate greater susceptibility.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their ability to modulate various cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, research on related compounds provides valuable insights.

Kinase Inhibition

A significant number of pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1] Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Caption: General kinase inhibition pathway targeted by pyrazine-based compounds.

Carbonic Anhydrase Activation

Recent studies on 2-(2-aminoethyl)-pyridine, a close structural analog of this compound, have revealed a potential mechanism for the activation of human carbonic anhydrase II (hCA II).[3] This enzyme is implicated in various physiological processes, and its activation is being explored as a therapeutic strategy for conditions like memory loss. The activation is proposed to occur through a concerted mechanism where the amino group of the ligand facilitates the proton transfer steps within the enzyme's active site, thereby enhancing its catalytic activity.[3]

Caption: Proposed activation mechanism of carbonic anhydrase by a this compound analog.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. The available data, primarily from related pyrazine and aminopyridine derivatives, demonstrate their potential as anticancer, antimicrobial, and enzyme-modulating agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds. Future studies focusing specifically on this compound and its direct derivatives are crucial to fully elucidate their therapeutic potential and mechanisms of action, paving the way for the development of novel and effective therapies.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Review of 2-Aminomethylpyrazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrazine, a key heterocyclic amine, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, characterized by a pyrazine ring linked to an aminomethyl group, provide a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical properties, and known biological applications. This document aims to serve as a critical resource for researchers and professionals engaged in the development of new therapeutic agents.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the reduction of 2-cyanopyrazine. This transformation can be achieved through catalytic hydrogenation, a robust and efficient method for converting nitriles to primary amines.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyanopyrazine

Objective: To synthesize this compound via the reduction of 2-cyanopyrazine.

Materials:

-

2-Cyanopyrazine

-

Raney Nickel or 10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Ammonia (for methanolic ammonia solution)

-

Hydrogen gas

-

Inert gas (Argon or Nitrogen)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware and hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Catalyst Preparation (if using Raney Nickel): The Raney nickel catalyst should be carefully washed with the chosen solvent (e.g., methanol or THF) to remove any residual storage solution. It is crucial to ensure the catalyst remains moist throughout the handling process to prevent ignition.

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), a solution of 2-cyanopyrazine is prepared in a solvent such as methanol, ethanol, or toluene. For reactions utilizing Raney Nickel, a 7N methanolic ammonia solution is often employed as the solvent to suppress the formation of secondary amines.[1]

-

Addition of Catalyst: The pre-washed Raney Nickel or 10% Pd/C catalyst is added to the solution of 2-cyanopyrazine. The amount of catalyst can vary, but a typical loading is around 10% by weight relative to the starting material.

-

Hydrogenation: The reaction vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas. The reaction is typically conducted at a pressure of 50 psi and can be run at room temperature or elevated to around 60°C to increase the reaction rate.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to 48 hours depending on the scale, catalyst, and reaction conditions.[1]

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of filter aid. The filtrate is then concentrated under reduced pressure to yield crude this compound, which appears as a yellow to brown oil.[1] Further purification can be achieved through distillation or chromatography if necessary.

A visual representation of this synthetic workflow is provided below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ | [][3] |

| Molecular Weight | 109.13 g/mol | [][3] |

| Appearance | Yellow to brown oil/liquid | [1] |

| Boiling Point | 207.5 °C at 760 mmHg | [] |

| Density | 1.138 g/cm³ | [] |

| CAS Number | 20010-99-5 | [][3] |

| IUPAC Name | pyrazin-2-ylmethanamine | [] |

| Canonical SMILES | C1=CN=C(C=N1)CN | [] |

| InChI Key | HQIBSDCOMQYSPF-UHFFFAOYSA-N | [] |

Biological and Pharmacological Activities

While extensive pharmacological data for this compound itself is limited in publicly available literature, its primary significance lies in its role as a crucial intermediate in the synthesis of more complex molecules with pronounced biological activities.

This compound has been utilized in the preparation of:

-

NADPH Oxidase Isoform 4 (NOX4) Inhibitors: Derivatives have been synthesized for potential use in treating idiopathic pulmonary fibrosis.[]

-

T-cell Kinase Inhibitors: It serves as a precursor for pyrazolyl-indoles designed to modulate T-cell kinase activity.[]

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The incorporation of the aminomethyl group at the 2-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.

The logical relationship for the application of this compound in drug discovery is illustrated in the following diagram.

Conclusion

This compound is a synthetically accessible and versatile platform for the development of novel bioactive molecules. The straightforward synthesis from 2-cyanopyrazine makes it a readily available starting material for medicinal chemistry campaigns. While direct biological data on the parent compound is sparse, its utility as a key intermediate is evident from the literature. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug discovery and development endeavors.

References

2-Aminomethylpyrazine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Aminomethylpyrazine, a key intermediate in the pharmaceutical industry. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual workflows for critical safety procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling. It is a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

The GHS pictograms associated with these hazards are:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C6H8N2 |

| Molecular Weight | 108.14 g/mol |

| Appearance | Light yellow liquid |

| Odor | No information available |

| Boiling Point | 82 - 85 °C / 179.6 - 185 °F |

| Melting Point | -20 °C / -4 °F |

| Flash Point | 90 °C / 194 °F |

| Density | 1.040 g/cm³ |

| Vapor Pressure | ca. 0.1 mbar @ 20 °C |

| Water Solubility | Soluble |

| pH | 11-12 |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, available data indicates that it is harmful and can cause severe tissue damage.

| Toxicity Data | Value | Species | Route |

| LD50 | 340 mg/kg | Mouse | Intravenous |

Symptoms of Overexposure: Overexposure may cause a burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent any contact.

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and apron. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator. |

| Footwear | Closed-toe shoes. |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory for the safe handling and storage of this compound.

General Handling Protocol

-

Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

-

Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Don Personal Protective Equipment (PPE): Wear all required PPE as specified in Section 4.

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.

-

Avoid Incompatibles: Keep away from strong oxidizing agents and strong acids.

-

No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area.

-

Container Handling: Keep the container tightly closed when not in use.

Storage Protocol

-

Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Container Integrity: Keep containers tightly closed and in their original packaging.

-

Secure Storage: Store in a locked cabinet or other secure location.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the decision-making process for first aid in case of exposure.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so; continue rinsing. Immediately call a POISON CENTER or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Toxic vapors, including nitrogen oxides, carbon monoxide, and cyanide, may be released during thermal decomposition. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Minor Spills:

-

Wear appropriate PPE.

-

Shut off all possible sources of ignition.

-

Absorb the spill with inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a labeled container for disposal.

-

Decontaminate the spill area and all equipment used.

-

-

Major Spills:

-

Evacuate the area and move upwind.

-

Alert emergency responders.

-

Wear full protective clothing and SCBA.

-

Contain the spill and prevent it from entering drains or waterways.

-

Follow the cleanup procedure for minor spills.

-

Inform authorities if there is any contamination of public sewers or water bodies.

-

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not dispose of waste with other chemicals.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before use.

Methodological & Application

The Versatility of 2-Aminomethylpyrazine: A Building Block for Organic Synthesis

Introduction

2-Aminomethylpyrazine is a versatile heterocyclic building block that holds significant potential for the synthesis of a diverse range of organic molecules. Its unique structure, featuring a pyrazine ring substituted with a primary aminomethyl group, provides two key reactive sites: the nucleophilic primary amine and the electron-deficient pyrazine ring. This duality allows for its incorporation into a variety of molecular scaffolds, making it a valuable tool for researchers in medicinal chemistry, materials science, and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Application Notes

This compound serves as a crucial starting material or intermediate in the synthesis of various functional molecules, primarily in the development of novel therapeutic agents. Its pyrazine core is a common motif in many biologically active compounds, and the aminomethyl side chain offers a convenient handle for further molecular elaboration.

Medicinal Chemistry and Drug Discovery:

The primary application of this compound lies in the field of medicinal chemistry, where it is utilized as a scaffold to construct complex molecules with potential therapeutic properties.

-

Kinase Inhibitors: The pyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The aminomethyl group of this compound can be readily derivatized to introduce functionalities that interact with the ATP-binding site or allosteric sites of various kinases. For instance, it can be a key component in the synthesis of inhibitors for Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).

-

Antimalarial Agents: Derivatives of this compound, such as imidazopyrazines, have shown potent activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. The synthesis of these compounds often involves the cyclization of this compound with suitable reagents.

-

Schiff Base Ligands and Metal Complexes: The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases. These Schiff bases can act as versatile ligands for a variety of metal ions, forming stable complexes. These metal complexes have been investigated for their potential applications in catalysis and as therapeutic agents, for example, in DNA binding and cleavage studies.

Functional Materials:

While less explored than its applications in medicinal chemistry, this compound can also be employed as a building block for functional organic materials.

-

Corrosion Inhibitors: The nitrogen atoms in the pyrazine ring and the aminomethyl group can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion. Derivatives of this compound can be synthesized to enhance their solubility and film-forming properties for this application.

-

Ligands for Metal-Organic Frameworks (MOFs): As a nitrogen-containing ligand, this compound can be used in the synthesis of MOFs. The pyrazine and amino groups can coordinate with metal ions to form porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Key Synthetic Applications and Protocols

Herein, we provide detailed protocols for several key synthetic transformations utilizing this compound as a building block.

Synthesis of Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazines are a class of fused heterocyclic compounds with significant biological activity, including antimalarial properties. A common synthetic route involves the cyclocondensation of this compound with an appropriate electrophile.

Reaction Scheme:

Application Notes and Protocols for N-acylation of 2-Aminomethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 2-aminomethylpyrazine, a critical transformation for synthesizing a wide range of biologically active compounds and fine chemicals. The amide bond formation is a fundamental reaction in medicinal chemistry, and the resulting N-acylated pyrazine derivatives are valuable scaffolds in drug discovery.

Introduction

N-acylation is a robust and widely utilized chemical reaction for the formation of amide bonds.[1][2] In the context of drug development, this reaction is essential for creating peptides, protecting amino groups in multi-step syntheses, and generating diverse libraries of compounds for biological screening.[1] this compound is a key building block, and its acylation provides access to a variety of derivatives with potential applications in pharmaceuticals and materials science. The protocols outlined below describe common and efficient methods for this transformation.

General Reaction Scheme

The N-acylation of this compound involves the reaction of the primary amine group with an acylating agent, typically in the presence of a base or a catalyst, to form the corresponding amide.

Reactant: this compound Acylating Agent: Acyl Halide (e.g., Acetyl Chloride, Benzoyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride) Product: N-(Pyrazin-2-ylmethyl)amide

Quantitative Data Summary

The following table summarizes various conditions for N-acylation reactions applicable to primary amines like this compound, based on analogous reactions reported in the literature.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Acetic Anhydride | None (Neat) | None | Room Temp. | 5-15 min | 90-98 | [3] |

| Acyl Chloride | DIPEA | CH₂Cl₂ | 0 to Room Temp. | 3 h | 85-95 | [4] |

| Acetic Anhydride | Pyridine | Pyridine | 0 to Room Temp. | 1-3 h | >90 | [5] |

| Carboxylic Acid | ZnCl₂ | Heat | Varies | Varies | Good to Excellent | [6] |

Experimental Protocols

Protocol 1: Catalyst-Free N-Acetylation using Acetic Anhydride

This protocol is adapted from a general, environmentally friendly method for the N-acylation of amines.[3]

Materials:

-

This compound

-

Acetic Anhydride

-

Diethyl ether

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

Procedure:

-

In a 50 mL round-bottomed flask, add this compound (1.0 mmol).

-

To this, add acetic anhydride (1.2 mmol) dropwise while stirring at room temperature.

-

Continue stirring the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 15 minutes), add diethyl ether (5 mL) to the reaction mixture.

-

Allow the mixture to stand at room temperature for the product to precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain N-(pyrazin-2-ylmethyl)acetamide.

Protocol 2: N-Acylation using Acyl Chloride and a Base

This protocol is based on a general procedure for the acylation of amides and is applicable to amines using an acyl chloride as the acylating agent.[4]

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound (0.2 mmol) in dichloromethane (2 mL) in a round-bottomed flask.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (0.26 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

After the reaction is complete, pour the mixture into water (20 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Visualizations

Chemical Reaction Diagram

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Workflow

Caption: A generalized workflow for the N-acylation of this compound.

Reaction Mechanism Overview

Caption: A simplified overview of the nucleophilic acyl substitution mechanism.

References

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 2-Aminomethylpyrazine in Medicinal Chemistry: A Comprehensive Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural features, including the pyrazine ring as a hydrogen bond acceptor and the aminomethyl group as a key interaction point, make it a valuable building block for the design and synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and other emerging therapeutic areas. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts.

Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of several important protein kinases implicated in inflammatory diseases and cancer.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition

MK-2 is a key enzyme in the inflammatory signaling cascade, and its inhibition is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis. Aminopyrazine derivatives have been identified as potent MK-2 inhibitors, with some compounds exhibiting low micromolar to sub-micromolar IC50 values.[1] These compounds have also been shown to suppress the production of the pro-inflammatory cytokine TNFα in cellular assays.[1]

The p38 MAPK/MK-2 signaling pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK-2. Activated MK-2 then phosphorylates downstream targets, leading to the stabilization of mRNAs encoding for inflammatory cytokines such as TNFα, ultimately resulting in their increased production.

Casein Kinase 2 (CK2) and PIM Kinase Inhibition

CK2 and PIM kinases are serine/threonine kinases that are overexpressed in many cancers and are involved in cell growth, proliferation, and survival. Disubstituted pyrazine derivatives have been developed as dual inhibitors of CK2 and PIM kinases, presenting a potential therapeutic strategy for cancer.[2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is an established therapeutic approach for the management of type 2 diabetes. Aminomethyl-pyridine derivatives, structurally related to this compound, have been designed and synthesized as potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range.[3]

Other Therapeutic Applications

The this compound scaffold is also being explored for other therapeutic targets, including:

-

NADPH Oxidase 4 (NOX4) Inhibition: For the potential treatment of idiopathic pulmonary fibrosis.[]

-

T-cell Kinase Inhibition: For immunomodulatory applications.[]

-

Antimycobacterial Activity: Amides of pyrazine-2-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative aminopyrazine and related aminomethyl-heterocyclic derivatives against various medicinal chemistry targets.

| Compound Class | Target | Representative Compound Structure | IC50 (nM) | Reference |

| Aminopyrazine Derivatives | MK-2 | 1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivatives | Low µM to sub-µM | [1] |

| 2,4-Diaminopyrimidine Derivatives | MK-2 | Not specified | 19 | [6] |

| Aminomethyl-pyridine Derivatives | DPP-4 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | [3] |

| Dihydropyrido-thieno[2,3-d] pyrimidine Derivatives | CK2α | Compound 10b | 36.7 | [7] |

Experimental Protocols

General Synthesis of N-(Pyrazin-2-ylmethyl) Amide Derivatives

A common synthetic route to explore the medicinal chemistry of the this compound scaffold involves the amidation of pyrazine-2-carboxylic acid followed by reduction, or the direct acylation of 2-(aminomethyl)pyrazine. A representative protocol for the latter is provided below.

Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-amides [8]

This procedure describes a microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-amides.

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

Substituted benzylamine

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Microwave reactor

Procedure:

-

To a microwave vial, add methyl 3-aminopyrazine-2-carboxylate (1 equivalent), the desired substituted benzylamine (1.1 equivalents), and a catalytic amount of ammonium chloride.

-

Add methanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 40 minutes with a power of 90 W.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-aminopyrazine-2-amide.

Biological Assay Protocol: DPP-4 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution (or positive control/vehicle).

-

Incubate the plate at 37 °C for a pre-determined time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a specified duration (e.g., 30 minutes) at 37 °C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents targeting a range of diseases. Its utility as a core element in kinase and DPP-4 inhibitors has been demonstrated, and its potential in other therapeutic areas continues to emerge. The synthetic accessibility and the ability to readily introduce diverse substituents make this compound an attractive starting point for lead optimization and the generation of compound libraries for high-throughput screening. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Aminomethylpyrazine in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the coordination chemistry of 2-aminomethylpyrazine is limited in comparison to its extensively studied analogue, 2-(aminomethyl)pyridine. This document provides a comprehensive overview based on the established chemistry of analogous pyridine and pyrazine-based ligands to serve as a foundational guide for researchers. Methodologies and expected data are presented by drawing parallels with these closely related compounds.

Introduction

This compound is an aromatic heterocyclic amine ligand with two potential nitrogen donor sites: the endocyclic pyrazine nitrogen and the exocyclic amino nitrogen. This arrangement allows it to act as a potent bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. It is the pyrazine analogue of the well-known and thoroughly investigated ligand, 2-(aminomethyl)pyridine (also known as 2-picolylamine).[1]

The primary structural difference is the presence of a second nitrogen atom in the aromatic ring at the para-position to the first. This substitution is expected to have a significant impact on the electronic properties of the ligand. The pyrazine ring is more electron-withdrawing than the pyridine ring, which may influence the stability, redox potentials, and reactivity of its metal complexes.[2] While data is sparse for this compound itself, its coordination compounds hold potential in catalysis, materials science, and medicinal chemistry, analogous to other pyrazine and pyridine-based complexes.[3][4]

Ligand Synthesis and Coordination

Synthesis of this compound

The synthesis of this compound can be approached via methods analogous to those used for its pyridine counterpart, typically involving the reduction of 2-cyanopyrazine.

Protocol 1: Synthesis via Reduction of 2-Cyanopyrazine

This protocol is adapted from the common synthesis route for 2-(aminomethyl)pyridine.[1]

Materials:

-

2-Cyanopyrazine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄)

-

Apparatus for inert atmosphere reaction (if using LiAlH₄)

-

Standard workup reagents (e.g., water, sodium sulfate, hydrochloric acid, sodium hydroxide)

-

Rotary evaporator and distillation/crystallization apparatus

Procedure (Catalytic Hydrogenation Example):

-

In a high-pressure reaction vessel (autoclave), dissolve 2-cyanopyrazine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure will vary depending on the scale and specific setup, e.g., 5 bar).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-50 °C) for several hours (e.g., 12-24 h) or until hydrogen uptake ceases.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-